

Application Notes and Protocols: 2,4,6-Triphenylpyridine Derivatives in Photosensitized Organic Reactions

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Compound of Interest

Compound Name: *2,4,6-Triphenylpyridine*

Cat. No.: *B1295210*

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These application notes provide a comprehensive overview of the use of 2,4,6-triarylpypylium salts, precursors to **2,4,6-triphenylpyridine** derivatives, as effective photosensitizers in organic synthesis. The document details a specific application in the visible-light-mediated redox-neutral 1,3-dipolar cycloaddition of 2H-azirines to synthesize tetrasubstituted pyrroles. Included are detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate the adoption of this methodology in research and development settings.

Introduction

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, offering mild and sustainable reaction conditions. Photosensitizers, molecules that absorb light and transfer the energy to other molecules, are central to these transformations. While transition metal complexes have been widely used, there is growing interest in purely organic photosensitizers. 2,4,6-Triarylpypylium salts, which can be converted to **2,4,6-triphenylpyridine** derivatives, have shown promise in this area, acting as both a reactant and a photosensitizer in certain reactions. This dual role provides a unique and efficient pathway for the synthesis of complex heterocyclic structures.

Application: Visible-Light Mediated [3+2] Cycloaddition for Pyrrole Synthesis

A notable application of 2,4,6-triarylpyrylium salts as photosensitizers is the redox-neutral 1,3-dipolar cycloaddition with 2H-azirines to afford highly substituted pyrroles. In this reaction, the 2,4,6-triarylpyrylium salt not only acts as the dipolarophile but also as the photosensitizer under blue light irradiation. This process involves a single-electron transfer mechanism, highlighting the potential of this class of compounds in photoredox catalysis.

Quantitative Data Summary

The following table summarizes the reaction yields for the synthesis of various tetrasubstituted pyrroles from 2H-azirines and 2,4,6-triarylpyrylium tetrafluoroborate salts. The reactions were conducted in anhydrous acetonitrile under blue LED irradiation at room temperature.

Entry	2H-Azirine (Substituent)	2,4,6- Triarylpyrylium Salt (Substituent)	Yield (%)
1	3-(4-methoxyphenyl)-2-phenyl	2,4,6-triphenyl	65
2	2,3-diphenyl	2,4,6-triphenyl	60
3	3-(4-chlorophenyl)-2-phenyl	2,4,6-triphenyl	58
4	2-phenyl-3-(p-tolyl)	2,4,6-triphenyl	62
5	2,3-diphenyl	2,4-diphenyl-6-(p-tolyl)	55
6	2,3-diphenyl	4-(4-methoxyphenyl)-2,6-diphenyl	52

Experimental Protocols

General Procedure for the Photocatalytic Cycloaddition:

- In an oven-dried 5 mL crimp-seal vial equipped with a magnetic stirring bar, add the 2H-azirine (0.3 mmol) and the 2,4,6-triarylpyrylium tetrafluoroborate salt (0.2 mmol).
- Add anhydrous acetonitrile (4.0 mL) to the vial.
- Degas the resulting reaction mixture by three "freeze-pump-thaw" cycles using a syringe needle.
- Irradiate the vial with 455 nm blue LEDs, maintaining the reaction temperature at approximately 25 °C with a cooling fan.
- Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time is typically between 15 and 24 hours.
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired tetrasubstituted pyrrole.

Radical Trapping Experiment:

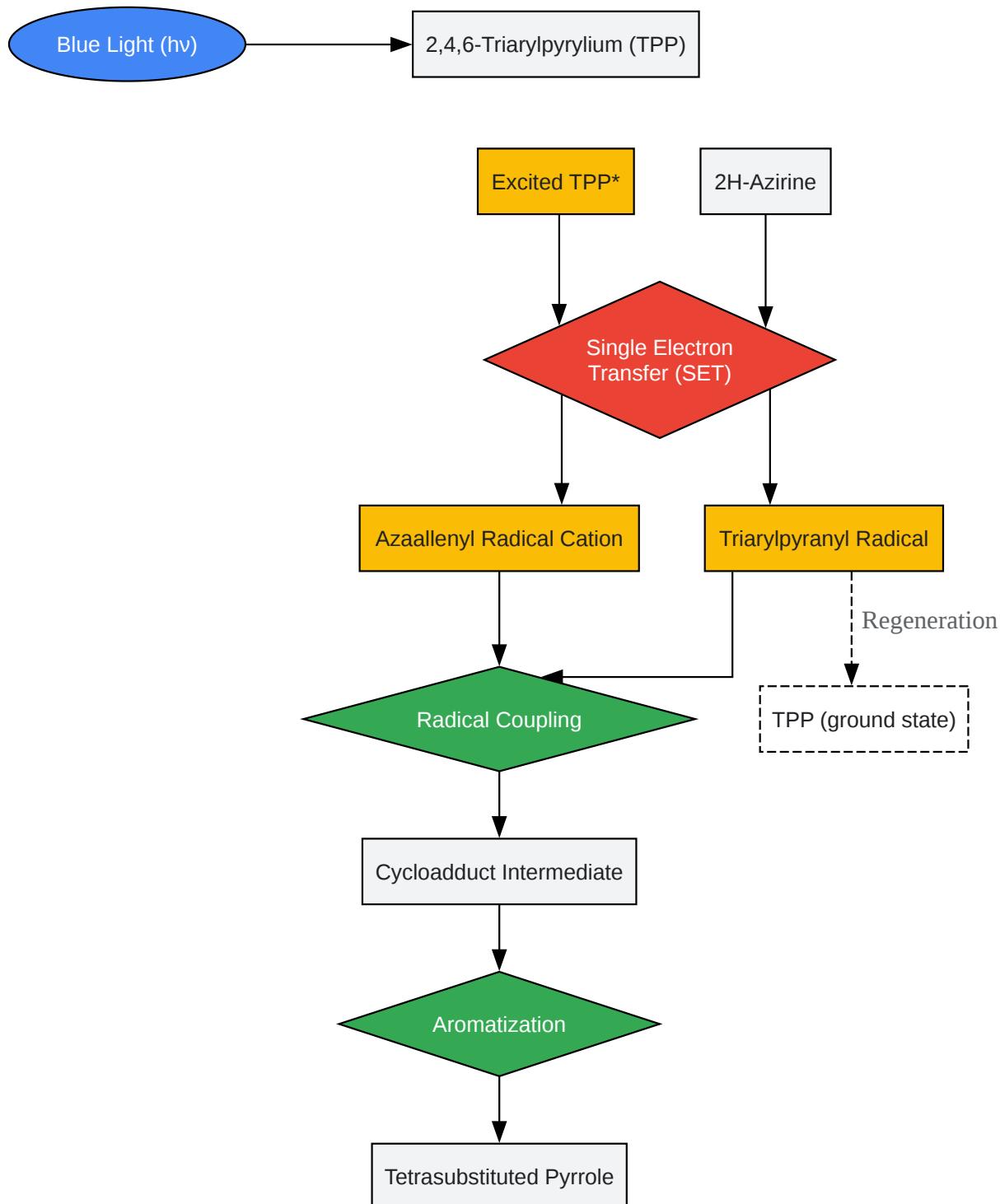
To confirm the presence of radical intermediates, a radical trapping experiment can be performed.

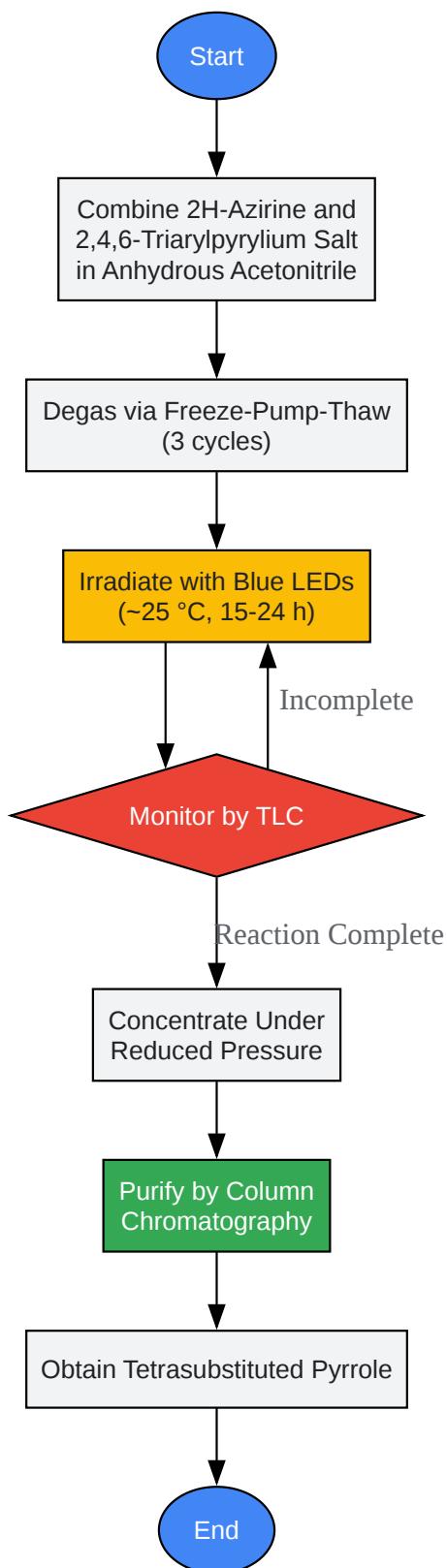
- In an oven-dried 5 mL crimp-seal vial equipped with a magnetic stirring bar, dissolve 3-(4-methoxyphenyl)-2-phenyl-2H-azirine (67 mg, 0.3 mmol), 2,4,6-triphenylpyrylium tetrafluoroborate salt (79 mg, 0.2 mmol), and allyltributyltin (0.3 mL, 1.0 mmol) in anhydrous acetonitrile (4.0 mL).
- Degas the mixture using three "freeze-pump-thaw" cycles.
- Irradiate the vial with 455 nm blue LEDs at 25 °C.
- Analyze the reaction mixture for the presence of the trapped radical species.

Mandatory Visualizations

Proposed Mechanistic Pathway

The reaction is proposed to proceed through a single-electron transfer (SET) mechanism. The 2,4,6-triarylpyrylium salt, upon excitation by blue light, acts as an oxidant to the 2H-azirine.



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